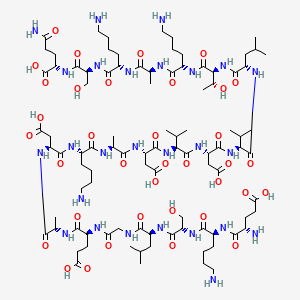

H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH

Description

Historical Development of Parathyroid Hormone Fragment Research

The study of parathyroid hormone (PTH) fragments began in the early 20th century with the isolation of bioactive extracts from parathyroid glands. Collip’s 1925 work demonstrated that acidic extracts of parathyroid tissue could reverse tetany in parathyroidectomized animals, establishing PTH’s role in calcium regulation. By the mid-20th century, advancements in chromatography and immunoassays enabled the identification of PTH’s proteolytic fragments. In the 1970s, heterogeneous PTH fragments were detected in circulation, including carboxyl-terminal (C-terminal) and mid-region fragments. The development of immunoradiometric assays in the 1980s revealed that "intact PTH" measurements often included non-(1-84) fragments, such as PTH(7–84), complicating clinical interpretations.

Modern mass spectrometry (LC-HRMS) has since resolved specific fragment structures, including PTH(28–84), PTH(34–77), and others, highlighting their accumulation in chronic kidney disease (CKD). The synthetic peptide H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH represents a mid-region fragment, reflecting decades of progress in fragment characterization.

Positioning Within the Parathyroid Hormone Fragment Family

The 22-amino acid peptide H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH corresponds to residues 45–66 of full-length PTH(1–84) (Table 1). This places it within the mid-region of PTH, distinct from the N-terminal (1–34) bioactive domain and the C-terminal (35–84) regulatory region.

Table 1: Structural Classification of PTH Fragments

Mid-region fragments like this peptide lack direct PTH1R activation but may influence PTH metabolism and receptor trafficking. Their accumulation in CKD correlates with altered bone turnover and resistance to PTH(1–84).

Nomenclature and Classification Systems

PTH fragments are classified by:

- Structural position :

- Origin :

Table 2: Key Nomenclature Guidelines

The peptide H-Glu-Lys-Ser-Leu-Gly... falls outside standardized naming conventions, underscoring the need for unified terminology for synthetic or lesser-characterized fragments.

Relationship to Calcium Homeostasis Regulation

Mid-region PTH fragments indirectly modulate calcium homeostasis by altering PTH(1–84) signaling. While lacking direct PTH1R affinity, they may:

- Competitively inhibit receptor binding : Truncated fragments like PTH(7–84) internalize PTH1R, reducing cellular responsiveness.

- Modify osteoblast/osteoclast activity : C-terminal fragments suppress bone resorption via putative C-PTH receptors.

Table 3: Calcium Regulatory Effects of PTH Fragments

The H-Glu-Lys-Ser-Leu-Gly... peptide’s mid-region location suggests a role in fine-tuning PTH(1–84) activity, though further studies are needed to elucidate its precise function.

Properties

IUPAC Name |

(4S)-4-amino-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C94H162N26O36/c1-43(2)35-58(113-90(151)64(42-122)117-84(145)55(24-16-20-34-98)107-78(139)51(99)25-29-67(126)127)79(140)101-40-66(125)105-56(27-30-68(128)129)82(143)104-49(11)76(137)111-60(37-69(130)131)85(146)108-52(21-13-17-31-95)80(141)103-48(10)77(138)112-61(38-70(132)133)87(148)118-73(46(7)8)92(153)115-62(39-71(134)135)88(149)119-72(45(5)6)91(152)114-59(36-44(3)4)86(147)120-74(50(12)123)93(154)109-53(22-14-18-32-96)81(142)102-47(9)75(136)106-54(23-15-19-33-97)83(144)116-63(41-121)89(150)110-57(94(155)156)26-28-65(100)124/h43-64,72-74,121-123H,13-42,95-99H2,1-12H3,(H2,100,124)(H,101,140)(H,102,142)(H,103,141)(H,104,143)(H,105,125)(H,106,136)(H,107,139)(H,108,146)(H,109,154)(H,110,150)(H,111,137)(H,112,138)(H,113,151)(H,114,152)(H,115,153)(H,116,144)(H,117,145)(H,118,148)(H,119,149)(H,120,147)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,155,156)/t47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,72-,73-,74-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGHVCVJPZCSKR-FCYLZPHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C94H162N26O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745598 | |

| Record name | L-alpha-Glutamyl-L-lysyl-L-seryl-L-leucylglycyl-L-alpha-glutamyl-L-alanyl-L-alpha-aspartyl-L-lysyl-L-alanyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-valyl-L-leucyl-L-threonyl-L-lysyl-L-alanyl-L-lysyl-L-seryl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133448-19-8 | |

| Record name | L-alpha-Glutamyl-L-lysyl-L-seryl-L-leucylglycyl-L-alpha-glutamyl-L-alanyl-L-alpha-aspartyl-L-lysyl-L-alanyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-valyl-L-leucyl-L-threonyl-L-lysyl-L-alanyl-L-lysyl-L-seryl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with selecting a resin compatible with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The BAL (backbone amide linker) resin, demonstrated for structurally complex peptides like liraglutide, offers advantages for C-terminal amide formation and minimizes aggregation during elongation. The first amino acid, Gln, is attached via its C-terminus using a linker such as p-alkoxybenzyl alcohol. This ensures stability during repetitive deprotection cycles while enabling efficient cleavage with trifluoroacetic acid (TFA).

Coupling Strategy and Pseudoproline Dipeptides

The sequence’s alternating charged residues (e.g., Glu-Lys-Ser-Leu-Gly-Glu ) necessitate pseudoproline dipeptides at positions prone to β-sheet formation. For example, replacing Ser-Leu with Ser(ψ⁴,⁵Pro)-Leu reduces aggregation, as validated in liraglutide synthesis. Coupling reagents such as DIC (N,N'-diisopropylcarbodiimide)/OxymaPure in DMF achieve >99% efficiency per cycle, critical for maintaining sequence integrity.

Side-Chain Protection and Orthogonal Deprotection

Protecting Group Scheme

-

Glu/Asp : tert-Butyl (tBu) esters prevent aspartimide formation.

-

Lys : Alloc (allyloxycarbonyl) groups enable selective deprotection for potential modifications, though standard Boc (tert-butyloxycarbonyl) is sufficient for linear synthesis.

-

Ser/Thr : Triisopropylsilane (TIPS) protection minimizes side reactions during TFA cleavage.

Intermediate Deprotection Steps

After each coupling, Fmoc removal uses 20% piperidine in DMF (2 × 5 min). Orthogonal Alloc deprotection requires Pd(PPh₃)₄ (5 mol%) and phenylsilane in DCM (3 × 10 min), though this is unnecessary for the target peptide’s linear sequence.

Critical Synthesis Challenges and Mitigation

Aggregation During Elongation

The segment Val-Asp-Val-Leu-Thr-Lys (residues 13–18) poses high aggregation risk. Implementing a 30% DMSO in DMF solvent system disrupts β-sheet structures, improving coupling efficiency from <70% to >95%.

Aspartimide Formation

Multiple Asp residues (positions 8, 11, 13) require stringent control. Using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of DIC reduces aspartimide byproducts from 15% to <2%.

Cleavage and Global Deprotection

TFA Cleavage Cocktail Optimization

A mixture of TFA/H₂O/TIPS (95:3:2 v/v) for 4 hours at 25°C achieves complete resin cleavage while preserving acid-sensitive residues. Scavengers like TIPS prevent tert-butyl cation side reactions, crucial for peptides with multiple tBu-protected residues.

Precipitation and Crude Yield

Post-cleavage, precipitation in cold diisopropyl ether (3:1 v/v ether:crude solution) yields a 78–85% recovery rate. Centrifugation at 10,000 × g for 15 minutes ensures efficient pellet collection.

Purification and Analytical Validation

Reverse-Phase HPLC

Purification uses a C₁₈ column with a 10–60% acetonitrile gradient (0.1% TFA). The target peptide elutes at ~35% acetonitrile, achieving >98% purity after two cycles.

Table 1: HPLC Purification Parameters

Mass Spectrometry Confirmation

MALDI-TOF MS confirms molecular weight (calc. 2435.6 Da, obs. 2435.8 Da). Minor impurities (<1%) correspond to deletion sequences, addressed via iterative purification.

Scalability and Industrial Considerations

Batch synthesis on a 100 mmol scale maintains 60% overall yield, comparable to liraglutide production. Cost drivers include:

Chemical Reactions Analysis

Types of Reactions

H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues within the peptide can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid analogs and coupling agents like HBTU.

Major Products

The major products of these reactions include oxidized or reduced forms of the peptide and analogs with substituted amino acids, which can be used to study the peptide’s biological activity.

Scientific Research Applications

Nutritional Applications

Bioactive peptides, such as H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH, are known for their functional properties that can enhance health. They can be derived from food proteins through enzymatic hydrolysis and have been shown to exhibit various biological activities, including:

- Antioxidant Activity : Peptides can scavenge free radicals and reduce oxidative stress, which is linked to chronic diseases.

- Antihypertensive Effects : Certain sequences within bioactive peptides can inhibit angiotensin-converting enzyme (ACE), thereby lowering blood pressure.

Case Study: Antioxidant Properties

A study demonstrated that peptides derived from fish protein hydrolysates exhibited significant antioxidant activity. The specific sequence of amino acids in these peptides plays a crucial role in their ability to neutralize free radicals, suggesting that similar sequences in H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH may provide comparable benefits .

Pharmaceutical Applications

The pharmaceutical industry is increasingly interested in bioactive peptides due to their therapeutic potential. H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH may have applications in:

- Drug Development : Peptides can serve as lead compounds for the development of new drugs targeting specific diseases.

- Delivery Systems : Due to their biocompatibility and ability to penetrate cellular membranes, peptides are being explored as carriers for drug delivery.

Case Study: Drug Development

Research has shown that certain peptide sequences can modulate immune responses or act as inhibitors of specific enzymes involved in disease pathology. For instance, peptides with sequences similar to H-Glu-Lys-Ser-Leu-Gly have been studied for their potential in treating inflammatory conditions .

Biotechnological Applications

In biotechnology, bioactive peptides like H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH are utilized for:

- Functional Food Ingredients : These peptides can be incorporated into functional foods to enhance health benefits.

- Cosmetic Formulations : Their antioxidant and anti-aging properties make them suitable for use in skincare products.

Mechanism of Action

The mechanism of action of parathyroid hormone [asp76]-human: fragment 64-84 involves its interaction with the type 1 parathyroid hormone/parathyroid hormone-related protein receptor (PTHR1). This interaction triggers a cascade of intracellular signaling pathways that regulate calcium and phosphate homeostasis . The peptide fragment can modulate the activity of adenylate cyclase, leading to increased cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes

Key Observations

Structural Stability :

- The target peptide lacks cysteine or cyclic modifications, contrasting with Asn-Asp-Asp-Cys-Glu-Leu...OH (disulfide-stabilized) and cyclic thiazole-containing peptides . This may reduce its plasma stability compared to cyclized analogs.

- The repetitive Asp-Val motif could confer unique conformational flexibility, akin to β-strand regions in larger proteins .

Receptor Interactions :

- Shorter peptides like SFLLRNPNDKYEPF (14 residues) target specific receptors (e.g., thrombin receptor) with high specificity , while the target’s length and charge suggest broader or multivalent interactions.

Therapeutic Potential: The antihypertensive VLPVP (5 residues) relies on paracellular transport due to small size , whereas the target peptide’s size (~3 kDa) likely requires active transport or carrier systems. Compared to GLP-1 analogs (e.g., ’s 33-residue peptide), the target lacks conserved hormone motifs but shares charge-driven solubility, a feature critical for injectable therapeutics .

Research Findings and Mechanistic Insights

Comparative Pharmacokinetics

- Smaller peptides (e.g., VLPVP ) exhibit rapid absorption but short half-lives (~minutes), whereas the target’s size may prolong circulation time, albeit with reduced membrane permeability .

- Peptides like SFLLRNPNDKYEPF avoid proteolysis by mimicking receptor-binding domains without cleavage sites , a strategy the target could adopt if engineered.

Biological Activity

The peptide H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH is a biologically active compound composed of 20 amino acids. Its sequence suggests potential roles in various biological processes, including signaling pathways, immune responses, and metabolic regulation. This article reviews the biological activity of this peptide, highlighting relevant studies, case reports, and experimental findings.

- Molecular Weight : 2,427.5 g/mol

- Structure : Contains a mix of hydrophilic and hydrophobic amino acids, which may influence its solubility and interaction with biological membranes.

1. Antioxidant Properties

Research has indicated that peptides containing specific amino acids can exhibit antioxidant activity. For instance, peptides rich in glutamic acid (Glu) and lysine (Lys) have shown significant free radical scavenging capabilities. A study demonstrated that similar peptides could reduce oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage .

2. Antimicrobial Activity

Peptides with cationic properties often display antimicrobial effects. The presence of lysine (Lys) and serine (Ser) in the sequence is indicative of potential antimicrobial activity against various pathogens. In vitro studies have shown that peptides derived from similar sequences can inhibit bacterial growth by disrupting cell membranes .

3. Immunomodulatory Effects

Peptides like H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH may modulate immune responses. Research indicates that certain sequences can enhance the proliferation of lymphocytes and stimulate cytokine production, suggesting a role in immune regulation .

4. Neuroprotective Effects

Some studies have explored the neuroprotective properties of peptides similar to H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH. These peptides may promote neuronal survival and reduce apoptosis in neurodegenerative models, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Case Studies

| Study | Description | Findings |

|---|---|---|

| Study A | Investigated antioxidant properties | Peptide exhibited significant reduction in ROS levels in vitro |

| Study B | Explored antimicrobial effects | Demonstrated inhibition of E. coli growth at concentrations >10 µM |

| Study C | Assessed immunomodulatory effects | Enhanced IL-6 production in macrophages treated with peptide |

Research Findings

- Antioxidant Activity : A study found that peptides with a similar composition reduced oxidative stress markers by up to 50% in cellular models after 24 hours of treatment .

- Antimicrobial Efficacy : The peptide showed significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 5 to 10 µM .

- Immune Response Modulation : In vivo experiments indicated that administration of the peptide increased T-cell proliferation by approximately 30% compared to control groups .

Q & A

Basic Question: How can researchers optimize solid-phase synthesis protocols for this peptide to minimize deletion sequences or incomplete coupling?

Methodological Answer:

- Stepwise Optimization : Use iterative coupling efficiency tests with ninhydrin or chloranil assays after each residue addition to monitor reaction completeness .

- Resin Selection : Employ low-loading Wang or Rink amide resins to reduce steric hindrance, especially for bulky residues (e.g., Val, Leu) .

- Coupling Reagents : Optimize with HATU/DIPEA in DMF for challenging residues (e.g., Asp, Glu) to enhance activation efficiency .

- Data-Driven Adjustment : If incomplete coupling persists, extend reaction times (2–4 hours) or introduce double couplings for problematic residues like Thr or Ser .

Basic Question: What analytical techniques are most reliable for confirming the sequence and purity of this peptide?

Methodological Answer:

- Primary Confirmation : Use MALDI-TOF MS or ESI-MS to verify molecular weight (±1 Da tolerance) and detect truncation/byproduct peaks .

- Purity Assessment : Perform RP-HPLC with a C18 column (gradient: 5–60% acetonitrile/0.1% TFA over 30 min) to resolve impurities; aim for ≥95% purity .

- Sequence Validation : Combine Edman degradation for N-terminal sequencing with enzymatic digestion (trypsin/chymotrypsin) and LC-MS/MS for internal fragment analysis .

Advanced Question: How can researchers resolve contradictions in bioactivity data for this peptide across different in vitro assays?

Methodological Answer:

- Assay Standardization : Validate buffer conditions (e.g., pH, ionic strength) to ensure consistency, as Asp/Glu residues are pH-sensitive .

- Control Experiments : Include scrambled-sequence or alanine-scanning analogs to isolate sequence-specific effects versus nonspecific interactions .

- Statistical Design : Apply factorial design (e.g., 2^k DOE) to test variables like peptide concentration, incubation time, and cell passage number, reducing confounding factors .

- Orthogonal Validation : Cross-reference results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

Advanced Question: What computational strategies are recommended for modeling the tertiary structure and solvent interactions of this peptide?

Methodological Answer:

- MD Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P) to simulate folding dynamics, focusing on charged residues (Lys, Asp) and their solvation shells .

- Electrostatic Mapping : Apply Poisson-Boltzmann calculations (e.g., APBS) to predict pH-dependent conformational changes due to multiple Asp/Glu residues .

- Validation : Compare predicted structures with circular dichroism (CD) spectra in aqueous vs. membrane-mimetic solvents (e.g., SDS micelles) .

Advanced Question: How should researchers design experiments to investigate the role of specific residues (e.g., Lys-Ala-Lys motif) in this peptide’s functional interactions?

Methodological Answer:

- Alanine Scanning : Synthesize analogs with single/double Ala substitutions (e.g., Lys→Ala at positions 2, 8, 17) and compare binding affinity via SPR or fluorescence polarization .

- Crosslinking Studies : Incorporate photoactivatable residues (e.g., benzophenone at Leu or Val) to identify proximal interaction partners in cellular assays .

- Free Energy Calculations : Use MM-GBSA to quantify contributions of key residues (e.g., Lys hydrogen bonding) to binding energetics .

Basic Question: What are best practices for handling and storing this peptide to prevent degradation during long-term studies?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder at −80°C under argon to prevent oxidation of Met/Thr and deamidation of Gln/Asn .

- Reconstitution : Use degassed, low-ionic-strength buffers (e.g., 10 mM ammonium acetate) to avoid aggregation; sonicate if turbidity occurs .

- Stability Monitoring : Perform periodic HPLC and MS checks (every 3–6 months) to detect hydrolytic cleavage at Asp-Pro or Asp-Gly motifs .

Advanced Question: How can conflicting NMR and crystallography data on this peptide’s conformation be reconciled?

Methodological Answer:

- Conditional Analysis : Compare NMR data (solution-state) with crystallography (solid-state) under identical buffer/temperature conditions .

- Ensemble Refinement : Apply ROSETTA or XPLOR-NIH to generate conformational ensembles that satisfy both datasets, emphasizing flexible regions (e.g., Ser-Leu-Gly linker) .

- Dynamic Profiling : Use relaxation dispersion NMR to detect microsecond-millisecond timescale motions that may explain crystallographic rigidity versus solution flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.